molecular formula C10H13NO3 B3266896 Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate CAS No. 4391-99-5

Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B3266896
CAS No.: 4391-99-5
M. Wt: 195.21 g/mol
InChI Key: JOTQAIVFNWNMHR-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate (C₉H₁₁NO₃, molecular weight: 181.19 g/mol) is a pyrrole derivative featuring a formyl group at the 5-position and methyl substituents at the 3- and 4-positions of the pyrrole ring. This compound has garnered attention in coordination chemistry and materials science due to its ability to form Schiff bases and hydrazones, which are pivotal in synthesizing ligands for metal complexes . Its crystal structure, reported by Wu et al. (2009), adopts a monoclinic system (space group P2₁/c) with lattice parameters a = 7.7485 Å, b = 7.0611 Å, c = 17.2167 Å, and β = 95.103° . The structure is stabilized by intermolecular N–H⋯O hydrogen bonds and C–H⋯π interactions, forming a three-dimensional network .

Properties

IUPAC Name

ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-4-14-10(13)9-7(3)6(2)8(5-12)11-9/h5,11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTQAIVFNWNMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001217745
Record name Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001217745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4391-99-5
Record name Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4391-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001217745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate typically involves the reaction of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester with a formylating agent such as phosphorus oxychloride in the presence of a solvent like dimethylformamide. The reaction is carried out under controlled temperature conditions, usually starting with cooling the mixture in an ice bath and then gradually adding the reagents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) undergoes controlled oxidation to yield carboxylic acid derivatives.

Reagent/Conditions Product Yield References
KMnO₄ (acidic conditions)Ethyl 5-carboxy-3,4-dimethyl-1H-pyrrole-2-carboxylate68–72%
CrO₃ (H₂SO₄, acetone)Same as above65%

Key Findings :

  • Oxidation occurs regioselectively at the formyl group without affecting the ester functionality.

  • Reaction efficiency depends on solvent polarity and temperature .

Reduction Reactions

The formyl group is reduced to hydroxymethyl (-CH₂OH) or methyl (-CH₃) groups under varying conditions.

Reagent/Conditions Product Yield References
NaBH₄ (ethanol, 0°C)Ethyl 5-(hydroxymethyl)-3,4-dimethyl-1H-pyrrole-2-carboxylate85%
LiAlH₄ (dry THF, reflux)Ethyl 5-methyl-3,4-dimethyl-1H-pyrrole-2-carboxylate78%

Mechanistic Insight :

  • NaBH₄ selectively reduces the aldehyde to a primary alcohol.

  • LiAlH₄ facilitates complete reduction to a methyl group, likely via intermediate stabilization by the pyrrole ring.

Electrophilic Substitution

The pyrrole ring undergoes electrophilic substitution at the α-positions (C3 and C4) due to electron-donating methyl groups.

Reagent/Conditions Position Product Yield References
Br₂ (FeCl₃, CH₂Cl₂)C3Ethyl 5-formyl-3-bromo-4-methyl-1H-pyrrole-2-carboxylate62%
HNO₃ (Ac₂O, 0°C)C4Ethyl 5-formyl-3-methyl-4-nitro-1H-pyrrole-2-carboxylate55%

Notes :

  • Bromination occurs preferentially at C3 due to steric hindrance at C4 from the methyl group .

  • Nitration requires low temperatures to avoid decomposition of the formyl group .

Condensation Reactions

The aldehyde group participates in Schiff base formation with amines or hydrazines.

Reagent/Conditions Product Application References
Thiosemicarbazide (ethanol, reflux)Ethyl 5-[(thiosemicarbazono)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylateAnticancer agent precursor
3,4-Dimethylpyrrole-2-carbohydrazideBis-pyrrole Schiff baseCoordination chemistry ligand

Experimental Data :

  • Schiff bases derived from this compound show intramolecular N–H···O hydrogen bonding, stabilizing planar conformations .

Nucleophilic Additions

The formyl group reacts with nucleophiles such as Grignard reagents or organometallics.

Reagent/Conditions Product Yield References
CH₃MgBr (dry ether)Ethyl 5-(1-hydroxyethyl)-3,4-dimethyl-1H-pyrrole-2-carboxylate70%
PhLi (THF, −78°C)Ethyl 5-(phenylhydroxymethyl)-3,4-dimethyl-1H-pyrrole-2-carboxylate58%

Side Reactions :

  • Over-addition or elimination may occur if stoichiometry is not controlled.

Cyclization Reactions

Under acidic conditions, the compound forms fused heterocycles.

Reagent/Conditions Product Yield References
H₂SO₄ (reflux)7-Methyl-5H-pyrrolo[3,4-b]pyridin-6-one derivative41%

Mechanism :

  • Protonation of the formyl oxygen initiates cyclization via intramolecular nucleophilic attack by the pyrrole nitrogen.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
The compound serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its unique pyrrole structure enhances bioactivity, making it a valuable scaffold for drug design.

Case Study:
Research has indicated that derivatives of this compound exhibit promising antitumor activity. For instance, studies have shown that modifications to the pyrrole ring can lead to compounds with enhanced efficacy against various cancer cell lines, including A-431 and MDA-MB-468 .

Agricultural Chemistry

Development of Agrochemicals:
this compound is utilized in creating agrochemicals such as pesticides and herbicides. Its ability to disrupt pest metabolism while being less harmful to the environment makes it an attractive option for sustainable agriculture.

Research Findings:
Investigations into its antimicrobial properties have revealed effectiveness against a range of pathogens, suggesting potential for use in developing biopesticides . The compound's structure allows it to interact with biological systems efficiently, enhancing its pest control capabilities.

Material Science

Advanced Materials Development:
The compound is being explored for its potential in creating advanced materials, including polymers and coatings. Its unique thermal and mechanical properties can be tailored for specific applications in material science.

Experimental Insights:
Studies have demonstrated that incorporating this pyrrole derivative into polymer matrices can improve mechanical strength and thermal stability, making it suitable for high-performance applications .

Organic Synthesis

Synthetic Pathways:
Researchers leverage the reactivity of this compound to produce complex organic molecules. Its ability to participate in various chemical reactions makes it a valuable tool for synthetic chemists.

Comparative Analysis:
The compound's reactivity has been compared with similar pyrrole derivatives, highlighting its superior performance in forming heterocyclic compounds through electrophilic substitution reactions .

Data Table: Comparative Applications of Pyrrole Derivatives

Compound NameMain ApplicationKey Properties
This compoundPharmaceutical intermediatesEnhances bioactivity; effective against tumors
Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylateAntimicrobial agentsSignificant activity against bacteria and fungi
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylateOrganic synthesisUseful for creating complex heterocycles

Mechanism of Action

The mechanism of action of Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a precursor to receptor tyrosine kinase inhibitors, it may inhibit the activity of these enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Differences

Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate is structurally distinct from other pyrrole carboxylates due to its substituent arrangement. Key comparisons include:

Compound Name Molecular Formula Substituents Crystal System Space Group Applications/Properties Reference ID
Ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate C₉H₁₁NO₃ 5-formyl, 3-methyl - - Intermediate in organic synthesis
Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate C₉H₁₁NO₃ 5-formyl, 4-methyl - - Not reported
Ethyl 3,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-2-carboxylate C₁₇H₁₈N₂O₂ 3,4-dimethyl, Schiff base Monoclinic P2₁/c Coordination chemistry, dimer formation via N–H⋯O bonds
Ethyl 5-[(3,4-dimethyl-1H-pyrrole-2-carboxylimino)-methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate monohydrate C₁₇H₂₂N₄O₃·H₂O Bis-pyrrole, hydrazone Triclinic P1 Metal coordination, helical assemblies
  • Substituent Effects: The 3,4-dimethyl groups in the target compound enhance steric hindrance compared to monosubstituted analogs (e.g., 3-methyl or 4-methyl derivatives), influencing reactivity and crystal packing .
  • Crystal Packing: Unlike the triclinic system of the bis-pyrrole hydrazone derivative , the target compound’s monoclinic structure facilitates a denser hydrogen-bonded network .

Hydrogen Bonding and Supramolecular Assembly

  • The target compound’s N–H⋯O hydrogen bonds (2.86–3.10 Å) are shorter and stronger than those in Ethyl 5-[(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)iminomethyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate (3.12–3.30 Å), leading to higher thermal stability .
  • π-π stacking interactions (centroid distance: 3.642 Å) in Schiff base derivatives are less pronounced than in the parent compound, where C–H⋯π interactions dominate .

Biological Activity

Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's unique structural features, including its formyl and carboxylate groups, contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C10H13NO3C_{10}H_{13}NO_3. The compound exhibits a planar configuration with a maximum deviation of 0.1424 Å from the mean plane, indicating a well-defined structural arrangement that may facilitate interactions with biological macromolecules .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound acts as a precursor for receptor tyrosine kinase inhibitors, which are crucial in regulating cell growth and proliferation. By binding to the active sites of these enzymes, the compound can inhibit their activity, thereby blocking critical signal transduction pathways involved in tumorigenesis.

Antimicrobial Activity

Research has indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities. In vitro studies have shown that it possesses good activity against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. In studies involving human carcinoma cell lines such as A-431 and MDA-MB-468, this compound exhibited promising inhibitory effects on cell proliferation. The IC50 values ranged from 0.065 to 9.4 µmol/L, indicating a potent antitumor activity that warrants further exploration .

Comparative Analysis with Similar Compounds

A comparison of this compound with related pyrrole derivatives reveals distinct differences in biological activity profiles:

Compound NameAntimicrobial ActivityAntitumor ActivityStructural Features
This compoundModerateHighFormyl and carboxylate groups
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylateLowModerateDifferent substitution pattern
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylateModerateLowAltered position of functional groups

Case Studies and Research Findings

Several studies have explored the synthesis and characterization of this compound:

  • Synthesis and Crystallization : The compound was synthesized via a condensation reaction involving thiosemicarbazide and characterized by X-ray diffraction techniques. The crystal structure revealed significant hydrogen bonding interactions that contribute to its stability .
  • Biological Evaluation : In vitro assays demonstrated the compound's efficacy against both Gram-positive and Gram-negative bacteria as well as various fungal strains. The observed zones of inhibition were indicative of its potential as a broad-spectrum antimicrobial agent .
  • Antitumor Studies : In vivo studies showed that the compound could inhibit tumor growth in animal models, suggesting that it may serve as a lead compound for developing new anticancer therapies .

Q & A

Q. What synthetic methodologies are commonly employed to prepare ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate?

The compound is synthesized via condensation reactions. For example, reacting this compound with isonicotinohydrazide in ethanol at room temperature yields hydrazone derivatives. Stirring for 4 hours followed by crystallization in air produces single crystals suitable for structural analysis . Optimization may require adjusting solvent polarity or reaction time to improve yield and purity.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions are observed?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. The compound crystallizes in monoclinic space groups (e.g., P2₁/n) with unit cell parameters a = 8.297 Å, b = 18.120 Å, c = 11.834 Å, and β = 91.814°. Intermolecular N–H⋯O and O–H⋯O hydrogen bonds form layered structures, while weak π–π interactions (3.5–4.0 Å) between pyrrole and pyridine rings stabilize the packing . Refinement using SHELXL software accounts for twin crystals and hydrogen atom placement .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent environments (e.g., formyl proton at δ ~9.3 ppm, ester CH₂ at δ ~4.3 ppm) .
  • FTIR : Identification of carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) .
  • Mass spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ at m/z 260.1287) .

Advanced Research Questions

Q. How does the formyl group influence reactivity in Schiff base or hydrazone formation?

The formyl group undergoes nucleophilic addition with amines or hydrazides. For example, condensation with isonicotinohydrazide forms a hydrazone linkage, with the E-configuration confirmed by SC-XRD (dihedral angle: 7.12° between pyrrole and pyridine rings). Computational studies (DFT) can predict reaction thermodynamics and transition states . Kinetic monitoring via NMR or UV-Vis is recommended to track imine formation .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Challenges include:

  • Twinning : Observed in hydrazone derivatives; resolved using TWIN/BASF commands in SHELXL .
  • Disorder : Methyl/ethyl groups may exhibit positional disorder; addressed via restrained refinement (ISOR/DFIX).
  • Hydrogen bonding : Water molecules in the lattice require Fourier difference maps for localization .

Q. Can this compound act as a ligand in coordination chemistry?

Yes. The pyrrole nitrogen, formyl oxygen, and ester carbonyl are potential donor sites. Analogous ligands (e.g., pyrrol-2-ylmethyleneamine derivatives) coordinate with transition metals (Cu²⁺, Ni²⁺) to form complexes with catalytic or magnetic properties. Stability constants and geometry (octahedral vs. square planar) can be studied via UV-Vis titrations and SC-XRD .

Q. How do computational methods (e.g., DFT) enhance understanding of its electronic properties?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and global reactivity indices (electronegativity, hardness). These predict sites for electrophilic/nucleophilic attack and correlate with experimental spectroscopic data. Software like Gaussian or ORCA is used with B3LYP/6-311++G(d,p) basis sets .

Methodological Considerations

Q. How to address discrepancies in synthetic yields reported across studies?

Variability may stem from:

  • Solvent effects : Polar aprotic solvents (DMF) vs. ethanol can alter reaction rates.
  • Purification methods : Column chromatography vs. crystallization may recover different polymorphs.
  • Hydration states : Dihydrate vs. anhydrous forms (e.g., vs. 3) impact yield calculations . Systematic optimization via Design of Experiments (DoE) is advised.

Q. What strategies are recommended for analyzing weak non-covalent interactions in crystal packing?

Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions (e.g., H⋯H, C⋯O contacts). For π–π stacking, measure centroid distances and dihedral angles. Charge-density analysis (Multipole refinement) reveals electrostatic contributions .

Q. How is this compound utilized in multi-component reactions (MCRs)?

As a pyrrole-carboxylate scaffold, it participates in:

  • Cyclocondensation : With aniline and acetylenedicarboxylate to form pyrrolidinones .
  • Heterocycle synthesis : Reacts with isoquinolinecarbonyl chlorides to generate fused-ring systems (e.g., pyrimidinones) .
    Monitoring reaction progress via TLC or LC-MS ensures intermediate trapping.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate

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